Bromoacetamido-PEG4-NHS ester
Overview
Description
Bromoacetamido-PEG4-NHS ester: is a polyethylene glycol (PEG) linker containing a bromide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mechanism of Action
Target of Action
Bromoacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .
Mode of Action
The compound contains two functional groups: a bromide group and an NHS ester . The bromide group acts as a leaving group for nucleophilic substitution reactions . The NHS ester, on the other hand, can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By selectively targeting proteins for degradation, PROTACs can modulate biochemical pathways in a way that traditional inhibitors cannot .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby improving its bioavailability .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes and pathways, potentially leading to therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester . Additionally, the compound’s stability and efficacy can be affected by temperature and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
Bromoacetamido-PEG4-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . As a linker in PROTACs, it facilitates the selective degradation of target proteins, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates these connections, enabling the selective degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-NHS ester typically involves the following steps:
PEGylation: The PEG chain is introduced to increase solubility and biocompatibility.
NHS Ester Formation: The NHS ester is formed to facilitate the labeling of primary amines.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and solvent to maximize yield.
Purification: Using techniques like chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications for research and industrial applications
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromide group undergoes nucleophilic substitution reactions, often with thiol groups in proteins.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents.
Amide Bond Formation: Primary amines are used as nucleophiles, and the reaction is often performed in buffered aqueous solutions.
Major Products:
Thiol-Modified Compounds: Resulting from nucleophilic substitution with thiols.
Amide-Linked Conjugates: Formed by the reaction of the NHS ester with primary amines
Scientific Research Applications
Chemistry:
Linker Molecule: Used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates.
Biology:
Protein Labeling: Utilized for labeling proteins and peptides, facilitating studies on protein interactions and functions.
Oligonucleotide Modification: Employed in the modification of oligonucleotides for various biological assays.
Medicine:
Drug Delivery: Used in the development of drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Diagnostic Tools: Incorporated into diagnostic assays for the detection of specific biomolecules.
Industry:
Comparison with Similar Compounds
Bromoacetamido-PEG2-NHS ester: Contains a shorter PEG chain, resulting in different solubility and biocompatibility properties.
3-(2-Bromoacetamido)propanoic acid NHS ester: Lacks the PEG spacer, affecting its solubility and reactivity.
Uniqueness: Bromoacetamido-PEG4-NHS ester is unique due to its combination of a hydrophilic PEG spacer, a bromide group, and an NHS ester. This combination enhances its solubility, reactivity, and versatility in various applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONNYNBXMCRXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.